![molecular formula C28H30N4O2 B2611621 (1-(苯并呋喃并[3,2-d]嘧啶-4-基)哌啶-4-基)(4-苄基哌啶-1-基)甲酮 CAS No. 1112292-80-4](/img/structure/B2611621.png)

(1-(苯并呋喃并[3,2-d]嘧啶-4-基)哌啶-4-基)(4-苄基哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

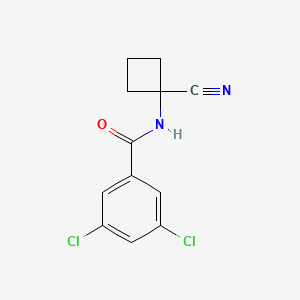

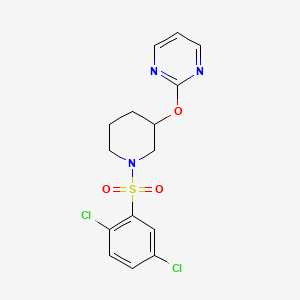

“(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone” is a chemical compound with the molecular formula C28H30N4O2 . It has a molecular weight of 476.0 g/mol . The compound is composed of a benzofuro[3,2-d]pyrimidin-4-yl group attached to a piperidin-4-yl group, and a benzylpiperidin-1-yl group attached to a methanone group .

Molecular Structure Analysis

The molecular structure of this compound includes a benzofuro[3,2-d]pyrimidin-4-yl group, a piperidin-4-yl group, a benzylpiperidin-1-yl group, and a methanone group . The compound’s structure allows for a variety of conformations, which can influence its interactions with other molecules .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 476.0 g/mol . It has a computed XLogP3-AA value of 4.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 475.1775028 g/mol . The topological polar surface area of the compound is 65.7 Ų . The compound has a heavy atom count of 34 .

科学研究应用

药代动力学和代谢

具有与"(1-(苯并呋喃并[3,2-d]嘧啶-4-基)哌啶-4-基)(4-苄基哌啶-1-基)甲酮"相似的结构特征的化合物通常因其药代动力学性质和代谢途径而受到探索。例如,Renzulli 等人 (2011) 对“人类中食欲素 1 和 2 受体拮抗剂 [14C]SB-649868 的分布和代谢”的研究调查了 SB-649868 的分布和代谢,强调了理解类似化合物如何在人体中被吸收、代谢和排泄的重要性 (Renzulli 等人,2011)。

神经药理学

对具有复杂结构的化合物的研究也扩展到神经药理学,评估它们作为神经受体调节剂的潜力。例如,CERC-301 的临床前药理学和药代动力学,一种 GluN2B 选择性 N-甲基-D-天门冬氨酸受体拮抗剂,被表征为指导重度抑郁症临床试验中的剂量选择 (Garner 等人,2015)。

毒理学

调查化学化合物的毒理学特征和潜在健康风险是科学研究的另一个关键领域。对某些化合物毒性作用的研究,例如 Tao 等人 (2022) 的“5-氨基-2-(三氟甲基)吡啶中毒后的中毒性脑病和高铁血红蛋白血症”,为处理或接触类似化学品时必要的危害和安全预防措施提供了宝贵的见解 (Tao 等人,2022)。

未来方向

作用机制

Target of Action

The primary target of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone is Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .

Mode of Action

(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone interacts with PKB in an ATP-competitive manner, inhibiting the kinase’s activity . This results in a disruption of the signaling pathways regulated by PKB, potentially leading to decreased cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component . By inhibiting PKB, (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone disrupts the normal functioning of this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

In terms of ADME properties, compounds containing 4-amino-4-benzylpiperidines, like (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone, undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variations of the linker group between the piperidine and the lipophilic substituent have been identified as potent and orally bioavailable inhibitors of pkb .

Result of Action

The molecular and cellular effects of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone. For instance, the compound’s efficacy can be affected by the presence of extracellular growth factors that activate PI3K, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) and subsequent activation of PKB .

生化分析

Biochemical Properties

The compound (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone has been found to interact with various enzymes and proteins . It has been identified as a potential inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . The compound provides ATP-competitive, nanomolar inhibitors with significant selectivity for inhibition of PKB over the closely related kinase PKA .

Cellular Effects

In cellular assays, (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone has shown to influence cell function by modulating signaling pathways, gene expression, and cellular metabolism . It has been observed to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Molecular Mechanism

The molecular mechanism of action of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone involves its interaction with PKB . It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of PKB and preventing ATP from binding, thereby inhibiting the kinase’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone have been observed to change over time

属性

IUPAC Name |

[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-(4-benzylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O2/c33-28(32-14-10-21(11-15-32)18-20-6-2-1-3-7-20)22-12-16-31(17-13-22)27-26-25(29-19-30-27)23-8-4-5-9-24(23)34-26/h1-9,19,21-22H,10-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSRYLIYNHHBRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2611541.png)

![Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2611544.png)

![5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2611545.png)

![(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2611549.png)

![N-(2,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2611555.png)

![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B2611556.png)

![1-[3-[(3-Fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2611558.png)

![methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B2611561.png)